Canfosfamide Hydrochloride

Description

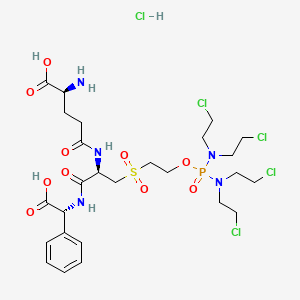

Structure

2D Structure

Propriétés

Numéro CAS |

439943-59-6 |

|---|---|

Formule moléculaire |

C26H41Cl5N5O10PS |

Poids moléculaire |

823.9 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1 |

Clé InChI |

NECZZOFFLFZNHL-XVGZVFJZSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA. |

Origine du produit |

United States |

Foundational & Exploratory

Canfosfamide Hydrochloride: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide hydrochloride (formerly known as TLK286, TELCYTA®) is a novel glutathione (B108866) analog prodrug that has been investigated for its therapeutic potential in a variety of solid tumors. Its design leverages the overexpression of glutathione S-transferase P1-1 (GST P1-1) in cancer cells, aiming for selective activation and targeted cytotoxicity. This technical guide provides an in-depth exploration of the core mechanism of action of canfosfamide, detailing its activation, the downstream signaling events leading to apoptosis, and the experimental methodologies used to elucidate these processes.

Activation by Glutathione S-Transferase P1-1 (GST P1-1)

Canfosfamide is a prodrug that remains inactive until it is metabolized by the enzyme Glutathione S-Transferase P1-1 (GST P1-1).[1][2] GST P1-1 is an enzyme that is frequently overexpressed in a wide range of human cancers and is associated with resistance to conventional chemotherapy.[1][2] The selective activation of canfosfamide in cancer cells with high levels of GST P1-1 is the cornerstone of its targeted therapeutic strategy.

The activation process involves the GST P1-1-catalyzed cleavage of canfosfamide. This enzymatic reaction is facilitated by a catalytic water molecule and interactions with key residues in the enzyme's active site, such as Tyr7.[3][4] This cleavage yields two primary products: a glutathione analog and a highly reactive phosphorodiamidate mustard.[1][4]

Experimental Protocol: GST P1-1 Enzyme Kinetics Assay

The enzymatic activity of GST P1-1 in the activation of canfosfamide can be quantified using a kinetic assay. A typical protocol involves:

-

Reagents: Purified recombinant human GST P1-1, this compound, glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a control substrate.

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.5) containing 1 mM EDTA.

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, a known concentration of GST P1-1, and GSH.

-

The reaction is initiated by the addition of canfosfamide or CDNB.

-

The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for the CDNB-GSH conjugate) over time using a spectrophotometer.

-

-

Data Analysis: Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are calculated from the reaction rates at varying substrate concentrations. These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

DNA Alkylation and Damage

The phosphorodiamidate mustard generated from canfosfamide activation is a potent bifunctional alkylating agent. This reactive metabolite can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases.[5][6] This leads to the formation of various DNA adducts, including mono-adducts and interstrand cross-links (ICLs).[5][6][7] ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.

Experimental Protocol: Quantification of DNA Adducts by Mass Spectrometry

The formation of canfosfamide-induced DNA adducts can be detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Cancer cells are treated with canfosfamide for a specified duration.

-

Genomic DNA is extracted from the treated cells.

-

The DNA is enzymatically hydrolyzed to individual nucleosides.

-

-

LC-MS/MS Analysis:

-

The nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

-

The separated nucleosides are introduced into a mass spectrometer.

-

The mass spectrometer is set to detect the specific mass-to-charge ratios of the expected DNA adducts.

-

-

Quantification: Stable isotope-labeled internal standards of the DNA adducts are used for accurate quantification.[8][9] The amount of each adduct is typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.[6]

Induction of Apoptosis

The extensive DNA damage caused by the active metabolite of canfosfamide triggers the intrinsic pathway of apoptosis, or programmed cell death. The stalled replication forks and transcriptional inhibition activate the DNA Damage Response (DDR), leading to the activation of a cascade of signaling proteins.

Role of MAPK/JNK/p38 Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are key mediators of cellular stress responses and are implicated in canfosfamide-induced apoptosis.[4] While the precise upstream activators in response to canfosfamide-induced DNA damage are still being fully elucidated, the activation of these pathways is a critical step in the apoptotic cascade.[10] Phosphorylation of JNK and p38 leads to the activation of downstream transcription factors and other signaling molecules that promote apoptosis.[10][11][12]

Caspase Activation and Execution of Apoptosis

The activation of the JNK and p38 MAPK pathways, along with other DDR signals, converges on the mitochondria, leading to the release of cytochrome c. This, in turn, initiates the activation of the caspase cascade. Specifically, caspase-9, an initiator caspase, is activated, which then cleaves and activates effector caspases, such as caspase-3.[4] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Experimental Protocols for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][13][14]

-

Cell Treatment: Cancer cells are treated with canfosfamide at various concentrations and for different time points.

-

Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][15][16][17][18]

-

Cell Fixation and Permeabilization: Canfosfamide-treated cells are fixed and permeabilized to allow entry of the labeling reagents.

-

TdT Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated labels are detected either directly by fluorescence microscopy or flow cytometry, or indirectly using an antibody against the label (e.g., anti-BrdU antibody) followed by a secondary fluorescent antibody.[17]

-

Analysis: The percentage of TUNEL-positive cells is quantified to determine the extent of apoptosis.

Western blotting can be used to detect the activation of key proteins in the apoptotic pathway.[12][19][20][21]

-

Protein Extraction: Protein lysates are prepared from canfosfamide-treated and control cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for key apoptotic proteins, such as cleaved caspase-9, cleaved caspase-3, and phosphorylated forms of JNK and p38.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands provides a semi-quantitative measure of protein expression and activation.

Quantitative Data Summary

While extensive clinical trial data for canfosfamide is available, specific preclinical IC50 values across a wide range of cancer cell lines are not consistently reported in publicly available literature. The following table provides a summary of IC50 values for the related compound glufosfamide, which also releases an active alkylating mustard, to provide a general indication of the potency of this class of agents.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Glufosfamide | HepG2 | 24 | 112.32 ± 8.5 | |

| HepG2 | 48 | 83.23 ± 5.6 | ||

| HepG2 | 72 | 51.66 ± 3.2 | ||

| Ifosfamide | HepG2 | 24 | 133 ± 8.9 | |

| HepG2 | 48 | 125 ± 11.2 | ||

| HepG2 | 72 | 100.2 ± 7.6 |

Conclusion

This compound's mechanism of action is a prime example of targeted cancer therapy. By exploiting the elevated levels of GST P1-1 in tumor cells, it achieves selective activation, leading to the generation of a potent DNA alkylating agent. The subsequent DNA damage triggers a cascade of signaling events, prominently involving the JNK and p38 MAPK pathways, which culminate in the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of canfosfamide and other GST P1-1-activated prodrugs, with the ultimate goal of developing more effective and less toxic cancer therapies. Further research to obtain comprehensive preclinical data, including IC50 values in a broader range of cancer cell lines and more detailed elucidation of the signaling pathways, will be crucial for optimizing the clinical application of this class of compounds.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. opentrons.com [opentrons.com]

- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biotna.net [biotna.net]

- 18. benchchem.com [benchchem.com]

- 19. Non-canonical phosphorylation of Bmf by p38 MAPK promotes its apoptotic activity in anoikis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Glutathione S-transferase P1-1 in the Bioactivation of Canfosfamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canfosfamide (Telcyta®, TLK286) is a glutathione (B108866) analog prodrug designed for targeted cancer therapy.[1][2] Its mechanism of action hinges on bioactivation by the enzyme Glutathione S-transferase P1-1 (GSTP1-1), which is frequently overexpressed in a variety of human cancers and often associated with chemotherapy resistance.[3][4][5] This targeted activation strategy aims to selectively deliver a potent cytotoxic agent to tumor cells while minimizing damage to healthy tissues.[1] This document provides a comprehensive technical overview of the GSTP1-1-mediated activation of canfosfamide, detailing the biochemical mechanism, downstream cellular effects, relevant experimental protocols, and a summary of its clinical evaluation.

Introduction to Canfosfamide and GSTP1-1

Canfosfamide is a synthetic glutathione analogue conjugated to a phosphorodiamidate mustard.[4][6] As a prodrug, it is pharmacologically inert until it is metabolically activated.[3] The key to its activation is GSTP1-1, a phase II detoxification enzyme that catalyzes the conjugation of reduced glutathione (GSH) to various electrophilic compounds.[7] In many cancer types, including ovarian, breast, and non-small cell lung cancer, GSTP1-1 is overexpressed, contributing to resistance against conventional chemotherapeutics like platinum agents and alkylating agents by detoxifying them.[5][8][9] The therapeutic rationale for canfosfamide is to exploit this high level of GSTP1-1 in tumor cells, turning a resistance mechanism into a selective drug activation pathway.[1][2]

Mechanism of Canfosfamide Activation

The bioactivation of canfosfamide is a specific enzymatic process catalyzed by GSTP1-1. The enzyme recognizes canfosfamide as a substrate and cleaves it into two distinct molecules: a glutathione analog fragment and an active cytotoxic phosphorodiamidate mustard.[2][4]

-

Enzymatic Cleavage: GSTP1-1 facilitates a β-elimination reaction. Computational models suggest that a catalytic water molecule, interacting with the Tyr7 hydroxyl residue in the enzyme's active site, is crucial for this process.[1][2]

-

Formation of the Cytotoxic Moiety: The released phosphorodiamidate mustard is highly unstable and spontaneously cyclizes to form a potent alkylating agent, an aziridinium (B1262131) ion.[2]

-

DNA Alkylation: This highly reactive aziridinium ion then forms covalent bonds with nucleophilic centers in cellular macromolecules, primarily DNA.[2] This leads to the formation of DNA cross-links, which disrupts DNA replication and transcription, ultimately triggering a cellular stress response and apoptosis (programmed cell death).[3]

-

Dual-Action Potential: The second product of the cleavage, the glutathione analog fragment, may act as a competitive inhibitor of GSTP1-1. This could potentially limit the enzyme's ability to detoxify other co-administered chemotherapeutic agents, suggesting a synergistic potential.[6]

Downstream Cellular Effects and Signaling Pathways

The primary cytotoxic effect of activated canfosfamide is the induction of apoptosis via extensive DNA damage.[3] Beyond direct DNA alkylation, the components of canfosfamide's mechanism interact with key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades.

GSTP1-1 is a known negative regulator of c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase pathway.[7][10] By binding to JNK, GSTP1-1 prevents its activation and subsequent pro-apoptotic signaling.[9] The activation of canfosfamide may influence this pathway in two ways:

-

The cellular stress from DNA damage can lead to the dissociation of the GSTP1-1:JNK complex, activating JNK.[9]

-

The generated glutathione analog may interfere with the GSTP1-1:JNK interaction, further promoting apoptosis.[2]

Activation of JNK and other stress kinases like p38 MAPK ultimately leads to the activation of caspases and the execution of the apoptotic program.[2]

Quantitative Data Summary

The efficacy of canfosfamide has been evaluated in both preclinical and clinical settings. Its cytotoxicity is directly correlated with GSTP1-1 expression levels.[6]

Table 1: Summary of Key Clinical Trial Results for Canfosfamide (TLK286)

| Trial Phase | Cancer Type | Treatment Line | Key Findings | Reference |

| Phase II | Platinum-refractory/resistant Ovarian Cancer | Second/Third-line | Single agent: 15% objective response rate (ORR), 50% disease stabilization rate. Median survival of 423 days. Well tolerated. | |

| Phase II | Platinum-refractory/resistant Ovarian Cancer | Second/Third-line | Combination with Pegylated Liposomal Doxorubicin (B1662922) (PLD): 27.8% ORR, 80.6% disease stabilization. Median progression-free survival (PFS) of 6.0 months. | [6] |

| Phase III | Platinum-refractory/resistant Ovarian Cancer | Third-line | Canfosfamide vs. PLD or Topotecan (B1662842): Control arm (PLD/Topotecan) showed significantly higher PFS and overall survival (OS). Canfosfamide was well tolerated. |

Table 2: Preclinical Cytotoxicity Profile

| Cell Line Model | GSTP1-1 Expression | Canfosfamide Sensitivity | Key Observation | Reference |

| Parental Cancer Cells | Baseline | Moderate | Baseline sensitivity established. | [6] |

| GSTP1-1 Transfected Cells | Increased | High | Increased GSTP1-1 expression directly correlates with increased sensitivity to canfosfamide. | [6] |

| Doxorubicin-Resistant Cells | Acquired High Expression | High | Canfosfamide is effective in models with acquired chemoresistance due to high GSTP1-1. | [6] |

| Human Ovarian Cancer Xenografts | Not specified | Tumor Growth Inhibition | Canfosfamide inhibited tumor growth and was not cross-resistant with carboplatin (B1684641) or paclitaxel (B517696). | [6] |

Experimental Protocols

GSTP1-1 Enzyme Activity Assay

This protocol measures the catalytic activity of GSTP1-1, which is essential for screening potential inhibitors or confirming enzyme activity in cell lysates. The assay is based on the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in a product that absorbs light at 340 nm.[11]

-

Principle: GSTP1-1 catalyzes the reaction: GSH + CDNB → GS-DNB conjugate. The rate of formation of the GS-DNB conjugate is monitored by the increase in absorbance at 340 nm.

-

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 6.5

-

Recombinant human GSTP1-1 enzyme

-

100 mM GSH stock solution

-

100 mM CDNB stock solution (in ethanol)

-

Test compounds (inhibitors) or cell lysates

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing potassium phosphate buffer, 1 mM GSH, and the enzyme/lysate.

-

For inhibition studies, pre-incubate the enzyme with the test compound for 20 minutes at room temperature.[11]

-

Initiate the reaction by adding CDNB to a final concentration of 1-4 mM.

-

Immediately measure the change in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer.

-

Calculate the reaction rate from the linear portion of the absorbance vs. time curve. Enzyme activity is expressed as µmol of product formed per minute per mg of protein.

-

Cell Viability (MTT) Assay for Canfosfamide Cytotoxicity

This assay determines the dose-dependent cytotoxic effect of canfosfamide on cancer cell lines with varying GSTP1-1 expression.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.

-

Reagents:

-

Cancer cell lines (e.g., A2780 ovarian cancer cells and a GSTP1-1 knockdown variant).[9]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Canfosfamide stock solution (in DMSO or appropriate solvent).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of canfosfamide for 48-72 hours. Include untreated and vehicle-only controls.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

-

Western Blot for GSTP1-1 Protein Expression

This protocol is used to confirm and quantify the expression level of the GSTP1-1 protein in different cell lines, which is critical for correlating expression with canfosfamide sensitivity.[9]

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and detected using a primary antibody specific to GSTP1-1, followed by a secondary antibody conjugated to an enzyme for visualization.

-

Reagents:

-

Cell lysates prepared in RIPA buffer with protease inhibitors.

-

BCA protein assay kit for protein quantification.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody (anti-GSTP1-1).

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Chemiluminescent substrate (ECL).

-

-

Procedure:

-

Quantify protein concentration in cell lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-GSTP1-1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Conclusion

Canfosfamide represents a rational drug design approach that leverages a common cancer resistance mechanism—GSTP1-1 overexpression—for targeted therapeutic activation.[1] Its bioactivation by GSTP1-1 releases a potent DNA alkylating agent selectively within tumor cells, leading to apoptosis.[3] While preclinical data strongly support this mechanism and demonstrate its efficacy, especially in chemoresistant models, clinical trials in heavily pre-treated patient populations have yielded mixed results.[6][12] Despite canfosfamide not demonstrating superior efficacy over standard therapies in a Phase III trial for ovarian cancer, the underlying principle of GSTP1-1-mediated prodrug activation remains a compelling strategy in oncology.[13] Future research may focus on identifying patient populations with the highest GSTP1-1 expression to maximize potential benefits or exploring canfosfamide in combination therapies where its dual-action mechanism can be better exploited.

References

- 1. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Canfosfamide - Wikipedia [en.wikipedia.org]

- 4. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Canfosfamide as a Glutathione Analogue Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canfosfamide (formerly known as TELCYTA®, TLK286) is a glutathione (B108866) analogue prodrug designed for targeted cancer therapy. Its mechanism of action relies on the selective activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a wide range of human tumors. This targeted activation leads to the intracellular release of a potent cytotoxic alkylating agent, offering a therapeutic strategy to potentially overcome drug resistance and enhance the therapeutic index of chemotherapy. This guide provides an in-depth overview of the core scientific principles of canfosfamide, including its mechanism of action, activation pathways, and a summary of its preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also included to support further research and development in this area.

Introduction

The challenge of drug resistance and the desire for more targeted cancer therapies have driven the development of innovative therapeutic strategies. One such approach is the design of prodrugs that are selectively activated in the tumor microenvironment. Canfosfamide is a prime example of this strategy, developed to exploit the biochemical differences between cancerous and normal tissues, specifically the elevated levels of Glutathione S-transferase P1-1 (GST P1-1) in malignant cells.[1][2][3] This document serves as a comprehensive technical resource on canfosfamide, detailing its molecular mechanism, preclinical efficacy, clinical trial outcomes, and relevant experimental methodologies.

Mechanism of Action

Canfosfamide is a synthetic molecule that mimics glutathione, enabling it to be recognized as a substrate by Glutathione S-transferases (GSTs).[4] It is specifically designed to be a poor substrate for the GST isoforms prevalent in normal tissues, while being efficiently activated by GST P1-1, an isoform commonly overexpressed in various solid tumors, including ovarian, non-small cell lung, and breast cancers.[2][3]

Activation by Glutathione S-transferase P1-1

The activation of canfosfamide is a GST P1-1-catalyzed cleavage reaction. This enzymatic process is crucial for the drug's targeted activity. The proposed mechanism involves a catalytic water molecule and key amino acid residues, such as Tyr7, within the active site of GST P1-1.[1][4] This interaction facilitates the cleavage of canfosfamide into two active fragments: a glutathione analogue and a phosphorodiamidate mustard, which is a potent alkylating agent.[2]

Figure 1: Canfosfamide Activation Pathway.

Downstream Cellular Effects

Upon its release, the phosphorodiamidate mustard spontaneously forms a highly reactive aziridinium (B1262131) ion. This electrophilic species then acts as a bifunctional alkylating agent, forming covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. The formation of inter- and intra-strand DNA cross-links disrupts DNA replication and transcription, ultimately triggering a cellular stress response and inducing apoptosis (programmed cell death).[2]

Quantitative Data

In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity of Canfosfamide (Data Not Publicly Available in a Comprehensive Table)

| Cell Line | Cancer Type | GST P1-1 Expression | IC50 (µM) |

|---|---|---|---|

| Data not available |

| | | | |

Researchers are encouraged to perform their own cytotoxicity assays, such as the MTT assay detailed in Section 5.2, to determine the IC50 values in their specific cell lines of interest.

Enzyme Kinetics

The efficiency of canfosfamide activation by GST P1-1 is a critical determinant of its therapeutic efficacy. While computational modeling studies have been performed and are reported to be consistent with experimental kinetic data, the specific experimental Km and Vmax values for the GST P1-1-catalyzed activation of canfosfamide are not widely published.[1][4]

Table 2: Enzyme Kinetic Parameters for Canfosfamide Activation by GST P1-1 (Data Not Publicly Available)

| Parameter | Value |

|---|---|

| Km | Data not available |

| Vmax | Data not available |

| kcat | Data not available |

| kcat/Km | Data not available |

Detailed protocols for determining GST activity are provided in Section 5.1 to enable researchers to perform these kinetic studies.

Clinical Pharmacokinetics

Pharmacokinetic studies of canfosfamide have been conducted in Phase I clinical trials. The data is described by a two-compartment model, however, specific pharmacokinetic parameters from these studies are not consistently reported in publicly available literature in a consolidated tabular format.

Table 3: Pharmacokinetic Parameters of Canfosfamide in Human Clinical Trials (Data Not Publicly Available in a Comprehensive Table)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

|---|---|---|---|---|

| Data not available |

| | | | | |

Clinical Trial Data

Canfosfamide has been evaluated in numerous Phase I, II, and III clinical trials for various cancer indications. The results have been mixed, with some promising early-phase results but a failure to meet primary endpoints in several key Phase III trials.

Table 4: Summary of Key Clinical Trial Results for Canfosfamide

| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Phase II | Platinum-Refractory Ovarian Cancer | Canfosfamide monotherapy | Objective Response Rate (ORR): 15%, Disease Stabilization: 50%, Median Overall Survival (OS): 423 days | [5] |

| Phase II | Platinum-Resistant Ovarian Cancer | Canfosfamide + Pegylated Liposomal Doxorubicin (PLD) | ORR: 27.8%, Median Progression-Free Survival (PFS): 6.0 months, Median OS: 17.8 months | [6] |

| Phase III (ASSIST-1) | Platinum-Resistant Ovarian Cancer | Canfosfamide vs. PLD or Topotecan | Did not meet primary endpoint of improving OS. | [3] |

| Phase III (ASSIST-2) | Non-Small Cell Lung Cancer (NSCLC) | Canfosfamide vs. Gefitinib | Did not meet primary endpoint of improving OS. | [3] |

| Phase III (ASSIST-3) | Platinum-Resistant Ovarian Cancer | Canfosfamide + Carboplatin vs. PLD | Trial compromised due to discordance in tumor scan reviews. |[3] |

Experimental Workflows

The evaluation of canfosfamide's efficacy and mechanism of action involves a series of in vitro experiments. A typical workflow is outlined below.

Figure 2: Typical Experimental Workflow.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is for the spectrophotometric determination of GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

Materials:

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (100 mM)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

Cell or tissue lysate

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare the Reaction Cocktail: For each 1 mL assay, mix 980 µL of phosphate buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Prepare fresh.

-

Blank Measurement: Add 1 mL of the reaction cocktail to a cuvette and use this to zero the spectrophotometer at 340 nm.

-

Initiate the Reaction: Add 10-50 µL of the cell or tissue lysate to the cuvette containing the reaction cocktail. Mix by inverting.

-

Measure Absorbance: Immediately begin recording the absorbance at 340 nm every 30 seconds for 5 minutes.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹).

Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Canfosfamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of canfosfamide and incubate for 48-72 hours. Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of canfosfamide that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

-

Cancer cell lines treated with canfosfamide

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment with canfosfamide.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Conclusion

Canfosfamide represents a rationally designed prodrug that leverages the overexpression of GST P1-1 in cancer cells for targeted activation. While it has shown promising activity in preclinical and early-phase clinical studies, it has faced challenges in demonstrating superior efficacy in large-scale Phase III trials. Despite these setbacks, the underlying principle of targeting GST P1-1 remains a valid and intriguing strategy in oncology. This technical guide provides a comprehensive resource for researchers interested in further exploring canfosfamide or developing next-generation GST-activated prodrugs. The detailed protocols and pathway diagrams are intended to facilitate new research endeavors aimed at overcoming the challenges and realizing the full potential of this therapeutic approach.

References

- 1. | BioWorld [bioworld.com]

- 2. TLK-286: a novel glutathione S-transferase-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of glutathione transferase P1-1-catalyzed activation of the prodrug canfosfamide (TLK286, TELCYTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical and pharmacokinetic study of the glucose-conjugated cytotoxic agent D-19575 (glufosfamide) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TLK 286 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of Canfosfamide Hydrochloride

Introduction

This compound (development code: TLK286; brand name: Telcyta) is an investigational antineoplastic agent designed as a prodrug for targeted cancer therapy.[1][2] It is a modified glutathione (B108866) analogue that belongs to the nitrogen mustard class of alkylating agents.[3] Canfosfamide's design leverages the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1) in many human cancer cells, which allows for selective activation of the drug within the tumor microenvironment, minimizing toxicity to normal cells.[1][3] This guide provides a detailed overview of its molecular structure, physicochemical properties, mechanism of activation, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Canfosfamide is an oligopeptide, specifically a gamma-glutamyl-alanyl-phenylglycine derivative, conjugated to a phosphorodiamidate nitrogen mustard moiety.[3] The hydrochloride salt form enhances its pharmaceutical properties.[2] The complex structure features multiple stereocenters, contributing to its specific interaction with the activating enzyme.[4]

Chemical and Physical Properties

The key physicochemical properties of Canfosfamide and its hydrochloride salt are summarized below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Canfosfamide | This compound | Reference(s) |

| Molecular Formula | C₂₆H₄₀Cl₄N₅O₁₀PS | C₂₆H₄₁Cl₅N₅O₁₀PS | [3],[2] |

| Molecular Weight | 787.5 g/mol | 823.9 g/mol | [3],[2] |

| Hydrogen Bond Donors | Not specified | 6 | [5] |

| Hydrogen Bond Acceptors | Not specified | 13 | [5] |

| Rotatable Bond Count | Not specified | 25 | [5] |

| Complexity | 1130 | 1130 | [5] |

| LogP | -1.7 | 6.04030 | [3],[5] |

| Biological Half-Life | 18 min | Not specified | [3] |

Chemical Identifiers

Precise identification of this compound is critical for research and regulatory purposes.

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride | [2] |

| CAS Number | 439943-59-6 | [1],[2] |

| PubChem CID | 5312108 | [2] |

| ChEMBL ID | CHEMBL2107319 | [5],[6] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)NC(=O)--INVALID-LINK--(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC--INVALID-LINK--O)N.Cl | [4],[5] |

| InChIKey | NECZZOFFLFZNHL-XVGZVFJZSA-N | [4],[7] |

| Synonyms | TLK286, Telcyta, Canfosfamide HCl | [2],[5] |

Mechanism of Action and Activation

Canfosfamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects. This activation is catalyzed by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various cancer types, including ovarian and non-small cell lung cancer.[1][8]

The activation process involves the cleavage of Canfosfamide by GST P1-1 into two distinct fragments:

-

A Cytotoxic Phosphorodiamidate Mustard : This is a highly reactive alkylating agent. It forms covalent bonds with nucleophilic centers in DNA, RNA, and proteins, leading to DNA damage, induction of a cellular stress response, and ultimately, apoptosis.[3]

-

A Glutathione (GSH) Analog : This fragment can act as an inhibitor of the GST P1-1 enzyme, potentially preventing the detoxification of other co-administered chemotherapeutic agents and sensitizing tumor cells.[3][9]

Involved Signaling Pathways

The DNA damage induced by the active metabolite of Canfosfamide triggers apoptotic signaling cascades. The cellular stress response involves the activation of the mitogen-activated protein kinase (MAPK) pathway.[9] Specifically, this includes the activation of stress-related kinases such as p38 kinase and c-Jun N-terminal kinase (JNK), which are key regulators of apoptosis.[9][10] The activation of this pathway ultimately leads to the execution of apoptosis through effector caspases like caspase-3.[9]

Experimental Protocols

The characterization of this compound involves a multi-step process including synthesis, purification, and structural elucidation using various analytical techniques.

General Synthesis Protocol

The synthesis of Canfosfamide is a multi-step process. A general route involves the reaction of an unprotected tripeptide (L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine) with a 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate. This is followed by the oxidation of the resulting thioether to a sulfone using an oxidizing agent like peracetic acid in an appropriate solvent.[11] The final hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation and purification.[11]

Structural Characterization Workflow

Mass Spectrometry (MS)

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the molecular weight and determining the purity of this compound.[12]

-

Sample Preparation : A stock solution of Canfosfamide HCl is prepared in a suitable solvent (e.g., methanol/water).[13] The sample is diluted to a working concentration (e.g., 1-1000 ng/mL).[14]

-

Chromatography : The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[15]

-

Mass Spectrometry : The eluent is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or QToF) with an electrospray ionization (ESI) source in positive ion mode.[16]

-

Data Analysis : The full scan spectrum is analyzed to identify the precursor ion corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) is performed on the precursor ion to confirm the structure by identifying characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguously determining the chemical structure, including the connectivity and stereochemistry of the molecule.[17]

-

Sample Preparation : A 5-10 mg sample of Canfosfamide HCl is dissolved in a deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

¹H NMR : A one-dimensional ¹H NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical environment, and their coupling patterns, which helps to map out the proton framework of the molecule.

-

¹³C NMR : A ¹³C NMR spectrum (often proton-decoupled) is acquired to identify the number of non-equivalent carbons and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).

-

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are conducted to establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range (2-3 bond) correlations between protons and carbons.

-

³¹P and ³⁵Cl NMR : Given the presence of phosphorus and chlorine, ³¹P and ³⁵Cl solid-state NMR can provide additional structural information about the local environment of these heteroatoms, which is particularly useful for characterizing the solid-state form and identifying polymorphs.[18][19]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in its crystalline solid state.

-

Crystallization : High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system.[20]

-

Data Collection : A selected crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data are used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution). The atomic positions and thermal parameters are then optimized to best fit the experimental data (structure refinement).[21]

-

Analysis : The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing intermolecular interactions like hydrogen bonding in the crystal lattice.

Conclusion

This compound is a rationally designed prodrug with a complex oligopeptide structure linked to a nitrogen mustard warhead. Its targeted activation by GST P1-1 in cancer cells is a key feature, leading to selective DNA damage and apoptosis via the MAPK signaling pathway. The comprehensive structural elucidation and characterization of this molecule, achieved through a combination of advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography, are fundamental to understanding its mechanism of action and advancing its development as a potential anticancer therapeutic.

References

- 1. Canfosfamide - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H41Cl5N5O10PS | CID 5312108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Canfosfamide | C26H40Cl4N5O10PS | CID 5312109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Compound: this compound (CHEMBL2107319) - ChEMBL [ebi.ac.uk]

- 7. xcessbio.com [xcessbio.com]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel coumarin-6-sulfonamide-chalcone hybrids as glutathione transferase P1-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8334266B2 - Process for and intermediates in the preparation of canfosfamide and its salts - Google Patents [patents.google.com]

- 12. api.unil.ch [api.unil.ch]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. LC-QToF-MS Analysis of Stimulant Drugs and Their Metabolites in Wastewater During Football Games - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Canfosfamide (Telcyta): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canfosfamide (Telcyta), a glutathione (B108866) analog, is a prodrug designed for targeted cancer therapy. Its activation is catalyzed by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer. This targeted activation leads to the release of a potent DNA alkylating agent within the cancer cells, inducing cellular stress, DNA damage, and ultimately, apoptosis. Preclinical studies have demonstrated the cytotoxic and anti-proliferative activity of Canfosfamide as a single agent and in combination with other chemotherapeutics. This technical guide provides a comprehensive overview of the preclinical research on Canfosfamide, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

Canfosfamide is a synthetic molecule that mimics glutathione, allowing it to be recognized and metabolized by GST P1-1.[1][2] The activation process involves the enzymatic cleavage of Canfosfamide, which releases two key fragments: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[3][4] This active mustard is a powerful alkylating agent that forms covalent bonds with DNA, leading to interstrand cross-links.[2] This DNA damage triggers a cellular stress response, activating downstream signaling pathways that culminate in programmed cell death (apoptosis).[5]

The selectivity of Canfosfamide for cancer cells is attributed to the elevated levels of GST P1-1 found in many tumor types compared to normal tissues.[1][4] This differential expression profile theoretically allows for a wider therapeutic window, minimizing off-target toxicity.

Signaling Pathways

The DNA damage induced by the active metabolite of Canfosfamide activates several stress-activated protein kinase (SAPK) signaling pathways, most notably the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] Activation of these pathways is a critical step in the cascade of events leading to apoptosis.

-

JNK Pathway: Phosphorylation of JNK leads to the activation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of pro-apoptotic genes.

-

p38 MAPK Pathway: Similar to the JNK pathway, activation of p38 MAPK through phosphorylation triggers a signaling cascade that contributes to the apoptotic response.

The convergence of these signaling pathways on the apoptotic machinery ultimately leads to the execution of cell death, characterized by caspase activation and DNA fragmentation.[5]

In Vitro Efficacy

Cytotoxicity in Cancer Cell Lines

Preclinical studies have demonstrated the cytotoxic effects of Canfosfamide against a panel of human cancer cell lines, particularly those derived from ovarian and non-small cell lung cancers. The ovarian cancer cell lines OVCAR-3, HEY, and SK-OV-3 have been frequently utilized in these investigations.[5] While specific IC50 values from these studies are not consistently reported in publicly available literature, the data indicates a dose-dependent inhibition of cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian | Data not available | [5] |

| HEY | Ovarian | Data not available | [5] |

| SK-OV-3 | Ovarian | Data not available | [5] |

| Human Endothelial Cells | - | 1-2 |

Anti-Angiogenic Activity

Canfosfamide has been shown to possess anti-angiogenic properties by directly inhibiting the proliferation of human endothelial cells. The reported IC50 values for this effect are in the range of 1-2 µM.

Combination Therapy

In vitro studies have explored the synergistic potential of Canfosfamide with various standard-of-care chemotherapeutic agents. Synergistic cytotoxicity has been observed when Canfosfamide is combined with carboplatin (B1684641), paclitaxel (B517696), and doxorubicin (B1662922) in ovarian cancer cell lines.[5] Doxorubicin has been reported to increase the expression of GST P1-1, which may enhance the activation of Canfosfamide and contribute to the observed synergy.[5]

In Vivo Efficacy

Xenograft Models

The antitumor activity of Canfosfamide has been evaluated in vivo using human tumor xenograft models in immunocompromised mice. These studies have involved the subcutaneous or orthotopic implantation of cancer cell lines, including those of ovarian and non-small cell lung cancer origin. While detailed quantitative data on tumor growth inhibition from these preclinical studies are limited in the public domain, reports indicate that Canfosfamide treatment leads to a reduction in tumor growth.

| Tumor Model | Treatment | Outcome | Reference |

| Ovarian Cancer Xenograft | Canfosfamide | Tumor growth inhibition | [5] |

| NSCLC Xenograft | Canfosfamide + Carboplatin + Paclitaxel | Enhanced cancer cell cycle arrest and apoptosis | |

| Ovarian Cancer Xenograft | Canfosfamide + Doxorubicin | Synergistic cytotoxicity | [5] |

| Endothelial Cell Co-culture | Canfosfamide + Bevacizumab | Enhanced inhibition of capillary tubule formation |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., OVCAR-3, HEY, SK-OV-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of Canfosfamide, including a vehicle control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect and quantify the phosphorylation status of key proteins in the JNK and p38 MAPK signaling pathways.

-

Cell Lysis: Treat cells with Canfosfamide for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 (p-p38), as well as antibodies for the total JNK and p38 proteins as loading controls.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

In Vivo Ovarian Cancer Xenograft Model

This model is used to evaluate the antitumor efficacy of Canfosfamide in a living organism.

-

Cell Implantation: Inject a suspension of human ovarian cancer cells (e.g., OVCAR-3) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, Canfosfamide monotherapy, combination therapy).

-

Treatment Administration: Administer Canfosfamide and other agents according to a predetermined schedule and route of administration (e.g., intravenous or intraperitoneal injection).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight and overall health of the animals.

-

Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis, such as histology or biomarker assessment.

Conclusion

The preclinical data for Canfosfamide (Telcyta) demonstrate its potential as a targeted anticancer agent. Its unique mechanism of action, reliant on the overexpression of GST P1-1 in tumor cells, provides a rationale for its selective cytotoxicity. The activation of the JNK and p38 MAPK signaling pathways appears to be central to its apoptotic effects. While in vitro and in vivo studies have shown promising antitumor activity, both as a single agent and in combination with other chemotherapeutics, a more comprehensive and publicly available dataset of quantitative preclinical results would be beneficial for a complete assessment of its therapeutic potential. Further research to elucidate the precise molecular interactions and to optimize combination strategies is warranted.

References

- 1. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A feasibility study of the MTT assay for chemosensitivity testing in ovarian malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

Canfosfamide Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Canfosfamide Hydrochloride (formerly known as TLK286, Telcyta®) is a novel glutathione (B108866) analog prodrug designed for targeted activation in cancer cells overexpressing Glutathione S-transferase P1-1 (GST P1-1). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of canfosfamide. It details the preclinical and clinical development of the compound, summarizing key quantitative data from in vitro and clinical studies. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of its activation pathway and experimental workflows to serve as a resource for researchers in oncology and drug development.

Discovery and Development

Canfosfamide was developed by Telik, Inc. as an investigational anticancer agent for a variety of solid tumors. The rationale behind its design was to exploit the elevated levels of the enzyme Glutathione S-transferase P1-1 (GST P1-1) commonly found in cancer cells compared to normal tissues. This overexpression is often associated with resistance to conventional chemotherapeutics. Canfosfamide was engineered as a prodrug that would be selectively cleaved and activated by GST P1-1 within the tumor microenvironment, thereby releasing a potent cytotoxic agent and minimizing systemic toxicity.

The compound, with the development code TLK286, progressed through Phase I and II clinical trials, showing some activity in ovarian cancer and non-small cell lung cancer (NSCLC). However, subsequent Phase III trials failed to demonstrate a significant improvement in overall survival compared to standard treatments. In a notable Phase III trial for third-line ovarian cancer, the median overall survival was significantly worse in the canfosfamide group (8.5 months) compared to the control arm of standard chemotherapy (13.5 months). These disappointing results ultimately led to the discontinuation of its clinical development for major cancer indications.

Chemical Synthesis of Canfosfamide

The synthesis of canfosfamide is a multi-step process involving peptide coupling and phosphorodiamidate chemistry. The core structure consists of a tripeptide-like backbone (γ-L-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine) linked to a nitrogen mustard phosphorodiamidate moiety. The synthesis generally involves the reaction of the unprotected tripeptide with a 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate, followed by oxidation of the resulting thioether to a sulfone.

A detailed synthetic approach is outlined in U.S. Patent US8334266B2. This process involves the protection of the amine and sulfur groups of the precursor amino acids, sequential peptide coupling, introduction of the phosphorodiamidate side chain, oxidation of the sulfur atom, and final deprotection to yield canfosfamide, which is then typically converted to its hydrochloride salt.

Synthesis Workflow Diagram

Caption: General workflow for the chemical synthesis of Canfosfamide HCl.

Mechanism of Action

Canfosfamide is a prodrug that requires bioactivation to exert its cytotoxic effects. Its mechanism is predicated on the high levels of GST P1-1 in tumor cells.

-

Selective Activation: Canfosfamide is specifically recognized as a substrate by GST P1-1.

-

Enzymatic Cleavage: The enzyme catalyzes the cleavage of canfosfamide, releasing two key fragments: a glutathione analog and a highly reactive phosphorodiamidate mustard.[1]

-

DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent. It spontaneously forms aziridinium (B1262131) ions that covalently bind to nucleophilic centers on DNA, primarily the N7 position of guanine. This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription.

-

Induction of Apoptosis: The resulting DNA damage triggers a cellular stress response, leading to the activation of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways. This cascade ultimately culminates in the activation of caspases and programmed cell death (apoptosis).[2]

-

Inhibition of DNA Repair: Canfosfamide has also been shown to inhibit the catalytic activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway, with an IC50 value of approximately 1 µM. This inhibition may further potentiate its cytotoxic effects by preventing the repair of the DNA damage it induces.

Signaling Pathway Diagram

Caption: Activation and apoptotic signaling pathway of Canfosfamide.

Data Presentation

Table 1: Preclinical In Vitro Activity of Canfosfamide

| Target/Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |

| Human Endothelial Cells | Cell Proliferation | Inhibition of Growth | 1 - 2 | [2] |

| Purified DNA-PK | Kinase Activity | Inhibition of Catalysis | ~ 1 | |

| Ovarian Cancer (OVCAR3) | Cytotoxicity | Inhibition of Growth | Not Specified | |

| Ovarian Cancer (HEY) | Cytotoxicity | Inhibition of Growth | Not Specified | |

| Ovarian Cancer (SK-OV-3) | Cytotoxicity | Inhibition of Growth | Not Specified |

Note: While specific IC50 values for the ovarian cancer cell lines were mentioned in the literature, the exact quantitative data was not provided in the available sources.

Table 2: Summary of Key Phase III Clinical Trial Results in Platinum-Resistant Ovarian Cancer

| Trial (ASSIST-3) | Canfosfamide (Single Agent) | Control (Pegylated Liposomal Doxorubicin or Topotecan) | p-value |

| Efficacy | |||

| Median Overall Survival (OS) | 8.5 months | 13.5 months | <0.01 |

| Common Grade 3-4 Adverse Events | |||

| Anemia | 5% | Not specified | - |

| Neutropenia | 4% | Not specified | - |

| Thrombocytopenia | 4% | Not specified | - |

| Vomiting | 7% | Not specified | - |

Table 3: Summary of Phase III Combination Therapy Trial in Platinum-Resistant Ovarian Cancer

| Trial (ASSIST-5) | Canfosfamide + PLD (n=65) | PLD Alone (n=60) | Hazard Ratio (95% CI) |

| Efficacy | |||

| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.92 (p=0.7243) |

| Common Hematologic Adverse Events | |||

| Any Grade 3-4 Event | 66% | 44% | - |

PLD: Pegylated Liposomal Doxorubicin

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of canfosfamide, based on information from patents and standard laboratory procedures.

Synthesis of this compound (Adapted from US Patent 8,334,266 B2)

This protocol is an illustrative summary and requires optimization by a skilled synthetic organic chemist. Appropriate safety precautions for handling nitrogen mustards and other hazardous reagents are mandatory.

-

Step 1: Protected Tripeptide Synthesis: Synthesize the protected tripeptide, N-α-(benzyloxycarbonyl)-L-γ-glutamyl-S-triphenylmethyl-L-cysteinyl-2-phenyl-(2R)-glycine, using standard solid-phase or solution-phase peptide synthesis methodologies. This involves sequential coupling of the appropriately protected amino acid precursors.

-

Step 2: Coupling with Phosphorodiamidate: Dissolve the protected tripeptide in a suitable aprotic solvent (e.g., DMF). Add 2-bromoethyl N,N,N′,N′-tetrakis(2-chloroethyl)phosphorodiamidate and a non-nucleophilic base (e.g., DIEA). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS) to form the thioether conjugate.

-

Step 3: Oxidation to Sulfone: Dissolve the thioether product from Step 2 in a suitable solvent such as acetic acid. Add an oxidizing agent combination, such as hydrogen peroxide followed by peracetic acid, while maintaining the temperature below 30°C. Stir until the oxidation is complete. Quench the reaction with an appropriate reducing agent (e.g., sodium bisulfite solution).

-

Step 4: Deprotection: Remove the amine- and sulfur-protecting groups. The triphenylmethyl (trityl) group on the sulfur is typically removed under acidic conditions (e.g., trifluoroacetic acid with scavengers like triethylsilane). The benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).

-

Step 5: Salt Formation and Purification: After deprotection, purify the crude canfosfamide free base using reverse-phase HPLC. Combine the pure fractions, and treat with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., ether or dioxane) to precipitate this compound. Isolate the solid by filtration and dry under vacuum.

GST P1-1 Enzyme Activity Assay (Colorimetric)

This assay measures the catalytic activity of GST P1-1, which can be used to assess the activation of canfosfamide or the inhibitory effects of other compounds.

-

Reagents:

-

Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 6.5.

-

Substrate 1: 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 50 mM in ethanol).

-

Substrate 2: Reduced L-Glutathione (GSH) stock solution (e.g., 100 mM in water).

-

Enzyme: Purified human GST P1-1.

-

Test Compound: Canfosfamide or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate. To each well, add Assay Buffer.

-

Add GSH to a final concentration of 2 mM.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Add GST P1-1 enzyme to a final concentration of 20 nM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding CDNB to a final concentration of 1 mM.

-

Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The absorbance increase is due to the formation of the GS-DNB conjugate.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

For inhibition studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the cytotoxic effect of canfosfamide on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, OVCAR3) in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing different concentrations of canfosfamide. Include wells with media only (blank) and cells with vehicle control (e.g., sterile water).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT/MTS Addition and Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl). Mix thoroughly to dissolve the formazan (B1609692) crystals.

-

For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

Read the absorbance on a microplate reader. For MTT, measure at ~570 nm. For MTS, measure at ~490 nm.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the canfosfamide concentration and use non-linear regression to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for a typical in vitro cell viability (IC50) assay.

Conclusion

This compound represents a well-reasoned approach to targeted cancer therapy, designed to exploit a specific biochemical vulnerability—the overexpression of GST P1-1—in tumor cells. While its preclinical profile was promising, demonstrating selective activation and cytotoxicity, the compound ultimately failed to translate this potential into a significant clinical benefit in late-stage trials. This guide has provided a detailed technical overview of its discovery, synthesis, and mechanism, offering valuable insights for the scientific community. The story of canfosfamide underscores the significant challenges in oncology drug development, where promising preclinical activity does not always predict clinical success, and serves as an important case study in the design and evaluation of targeted prodrugs.

References

Canfosfamide's Impact on DNA Alkylation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canfosfamide (TER 286), a novel glutathione (B108866) analog, operates as a nitrogen mustard prodrug with significant antineoplastic activity, particularly in chemotherapy-resistant cancers.[1] Its mechanism is contingent on selective activation by Glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various human malignancies.[1][2] This activation yields a potent alkylating metabolite that induces DNA damage, culminating in cellular stress responses and apoptotic cell death.[1][3] This guide provides a detailed examination of canfosfamide's molecular mechanism, focusing on its role in DNA alkylation and the subsequent induction of apoptosis, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action: Selective Activation

Canfosfamide is a modified glutathione analogue that remains inert until it encounters Glutathione S-transferase P1-1 (GST P1-1).[4] High concentrations of GST P1-1, often associated with poor prognosis and drug resistance, are paradoxically exploited by canfosfamide.[1][5] The enzyme catalyzes the cleavage of canfosfamide into two distinct fragments: a glutathione analog and an active cytotoxic fragment.[1][5] This cytotoxic moiety is a powerful alkylating agent that covalently binds to nucleophilic centers on DNA, RNA, and proteins, leading to cell death.[1] The glutathione analog fragment may also inhibit GST P1-1, potentially reducing its ability to inactivate other co-administered chemotherapeutic agents.[1][5]

DNA Alkylation and Cross-Linking

The fundamental cytotoxic action of canfosfamide's active metabolite stems from its function as a bifunctional alkylating agent.[6] It forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) residues.[6] By reacting with two different guanine bases, it creates interstrand cross-links (ICLs), which tether the two strands of the DNA double helix together.[6] This structural alteration physically obstructs DNA strand separation, a critical step for both replication and transcription, ultimately leading to cell cycle arrest and the initiation of cell death pathways.[7]

Induction of Apoptosis

The extensive DNA damage caused by canfosfamide-induced alkylation triggers a cellular DNA damage response (DDR). This leads to cell cycle arrest, providing the cell an opportunity to repair the damage. However, if the damage is too severe, the DDR signals the initiation of apoptosis, or programmed cell death. The primary mechanism is the intrinsic (or mitochondrial) pathway.[8][9] DNA damage activates signaling cascades, such as the JNK/c-Jun pathway, which modulate the activity of the Bcl-2 family of proteins.[8][10] This leads to an increase in pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), causing mitochondrial outer membrane permeabilization (MOMP).[9][11] Cytochrome c is then released from the mitochondria into the cytosol, leading to the formation of the apoptosome and the activation of a cascade of cysteine proteases known as caspases (initiator caspase-9 and executioner caspase-3), which dismantle the cell, leading to its death.[9][12]

Quantitative Efficacy Data from Clinical Studies